molecular formula C17H19Cl2N5O3 B11683064 7-(3,4-dichlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(3,4-dichlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11683064
M. Wt: 412.3 g/mol
InChI Key: ONWKKOLWJIAVTP-UHFFFAOYSA-N
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Description

7-(3,4-dichlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a purine core, substituted with a 3,4-dichlorobenzyl group and a hydroxypropylamino group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dichlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and bases like potassium carbonate to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dichlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketone derivatives, amine derivatives, and substituted purine compounds .

Scientific Research Applications

7-(3,4-dichlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,4-dichlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-dichlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 3,4-Dichlorobenzyl chloride
  • 2,4-Dichlorobenzyl chloride

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H19Cl2N5O3

Molecular Weight

412.3 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H19Cl2N5O3/c1-9(25)7-20-16-21-14-13(15(26)23(3)17(27)22(14)2)24(16)8-10-4-5-11(18)12(19)6-10/h4-6,9,25H,7-8H2,1-3H3,(H,20,21)

InChI Key

ONWKKOLWJIAVTP-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=NC2=C(N1CC3=CC(=C(C=C3)Cl)Cl)C(=O)N(C(=O)N2C)C)O

Origin of Product

United States

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